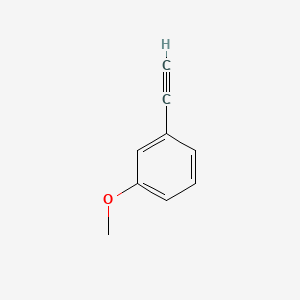

3-Ethynylanisole

Descripción

Structural Significance of Aryl Alkynes in Advanced Organic Synthesis

Aryl alkynes, the class of compounds to which 3-Ethynylanisole belongs, are fundamental building blocks in advanced organic synthesis. numberanalytics.com Their significance lies in the unique reactivity of the carbon-carbon triple bond (alkyne group), which serves as a versatile handle for constructing complex molecular frameworks. This triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, readily participates in a wide array of chemical reactions. numberanalytics.com

The high electron density and linear geometry of the alkyne group allow it to undergo various addition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Key transformations involving aryl alkynes include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, are cornerstones of modern organic synthesis. sigmaaldrich.com They allow for the precise and efficient formation of carbon-carbon bonds, linking the aryl alkyne unit to other organic fragments to build up molecular complexity. sigmaaldrich.comresearchgate.net

Cycloaddition Reactions: Aryl alkynes are excellent participants in cycloaddition reactions, where a new ring is formed. numberanalytics.com A prominent example is the [3+2] dipolar cycloaddition, which is used to construct five-membered heterocyclic rings like pyrazoles, isoxazoles, and triazoles—structural motifs frequently found in pharmaceuticals and other biologically active molecules. numberanalytics.comresearchgate.net

Hydration and Reduction: The alkyne functional group can be selectively transformed. For instance, hydration can convert the alkyne to a ketone, while partial hydrogenation can yield either a cis- or trans-alkene, providing stereochemical control in the synthesis of complex targets.

This wide range of reactivity makes aryl alkynes indispensable for creating diverse and intricate molecular structures that are often difficult to access through other synthetic routes.

Role of this compound as a Key Building Block for Complex Architectures

This compound serves as a particularly useful building block for creating complex molecular architectures due to the combined presence of the reactive terminal alkyne and the meta-directing methoxy (B1213986) group. This specific substitution pattern allows chemists to introduce a methoxy-substituted phenyl group into a target molecule, a common feature in many natural products and medicinal compounds. sciencepublishinggroup.com The synthesis of complex molecules is a challenging field that relies on the strategic use of such versatile building blocks to assemble intricate structures efficiently. numberanalytics.comnih.gov

The utility of this compound is demonstrated in its application in several powerful synthetic methodologies:

Construction of Heterocyclic Systems: Heterocyclic compounds are crucial in drug discovery and materials science. mdpi.commdpi.com this compound can be used in 1,3-dipolar cycloaddition reactions to form substituted five-membered heterocycles. For example, reaction with a nitrile oxide (generated in situ) can produce a 3-(3-methoxyphenyl)isoxazole (B15094114) core, while reaction with a diazo compound can lead to the formation of a pyrazole (B372694) ring. numberanalytics.comnih.gov These reactions are highly valuable for generating libraries of drug-like molecules. researchgate.net

Synthesis of Substituted Biaryls and Stilbenes: Through palladium-catalyzed cross-coupling reactions, the ethynyl (B1212043) group of this compound acts as a linchpin. In the Sonogashira coupling, it reacts with aryl halides to form unsymmetrical biaryl acetylenes. sigmaaldrich.com These intermediates can then be further manipulated. For instance, subsequent reduction of the triple bond can afford stilbene (B7821643) derivatives, which are important scaffolds in materials chemistry and pharmacology.

Multi-component Reactions: The development of efficient synthetic methods, such as multi-component reactions where three or more reactants combine in a single step, is a key goal in modern chemistry. beilstein-journals.org The reactivity of the alkyne in this compound makes it a suitable partner for such complex transformations, allowing for the rapid assembly of elaborate molecular structures from simple starting materials.

In essence, this compound provides a pre-functionalized, six-carbon aromatic ring that can be readily incorporated into larger, more complex molecules through the reliable and versatile chemistry of its terminal alkyne group. This makes it a valuable tool for chemists aiming to synthesize novel compounds for a wide range of applications, from medicine to materials science.

Mentioned Compound Names

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXCTCNZKFDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348802 | |

| Record name | 3-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-70-7 | |

| Record name | 3-Methoxyphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethynylanisole

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis is central to the synthesis of aryl alkynes like 3-Ethynylanisole. These methods offer efficient pathways to couple sp²-hybridized carbon atoms of an aryl halide with sp-hybridized carbon atoms of a terminal alkyne. mdpi.com The Sonogashira reaction, in particular, is a cornerstone technique for this transformation. mdpi.com

Sonogashira Coupling Strategies for Aryl Halide Precursors

The Sonogashira cross-coupling reaction is a widely utilized method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org The reaction typically employs a palladium catalyst and a copper co-catalyst under mild conditions, which has made it a valuable tool in the synthesis of complex molecules. wikipedia.org For the synthesis of this compound, a common precursor would be a 3-haloanisole, such as 3-iodoanisole (B135260) or 3-bromoanisole. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. wikipedia.org This difference in reactivity can be leveraged to perform selective couplings. wikipedia.org

The classic Sonogashira reaction requires two main catalytic components: a zerovalent palladium complex and a copper(I) salt. mdpi.comwikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetallation with the palladium complex, ultimately leading to the coupled product. wikipedia.org The addition of the copper(I) co-catalyst, typically copper(I) iodide (CuI), is known to significantly accelerate the reaction, allowing it to proceed at room temperature. mdpi.com

However, the presence of copper can also lead to undesirable side reactions, most notably the oxidative homocoupling of the terminal alkyne (Glaser coupling). rsc.orgnih.gov This necessitates that the reaction be carried out under deaerated conditions. wikipedia.org In some cases, particularly with highly active palladium catalyst systems, the copper co-catalyst has been found to inhibit product formation by promoting alkyne oligomerization. organic-chemistry.org Consequently, the development of copper-free Sonogashira protocols has become an area of significant research. organic-chemistry.orgacs.orgnih.gov The optimization of the catalyst system, therefore, involves a careful balance between reaction rate and selectivity, weighing the benefits of copper acceleration against the potential for unwanted side reactions. mdpi.comrsc.orgorganic-chemistry.org

Table 1: Effect of Copper(I) Co-catalyst on Sonogashira Coupling This table is a representative summary based on findings in the cited literature; specific results can vary based on substrates and conditions.

| Catalyst System | Key Observation | Common Side Reactions | Reference |

|---|---|---|---|

| Pd/Cu Co-catalyzed | Accelerates C-C bond formation, often allowing for milder reaction conditions (e.g., room temperature). | Promotes oxidative homocoupling (Glaser coupling) of the alkyne, requiring anaerobic conditions. | mdpi.comrsc.org |

| Copper-Free | Avoids Glaser homocoupling, simplifying purification. May require higher temperatures or more active catalyst systems. | Can be slower; some catalyst systems may be inhibited by copper. | organic-chemistry.orgacs.org |

The yield and selectivity of the Sonogashira coupling are highly dependent on the choice of ligands and reaction conditions such as solvent, base, and temperature. nih.govacs.orgacs.org Phosphine ligands are commonly used to stabilize the palladium catalyst. nih.gov The electronic properties and steric bulk of the ligand can dramatically impact the reaction's efficiency. rsc.orgacs.orgacs.org For instance, in one study, an improvement in yield was observed when the more sterically hindered ligand XPhos was used in place of triphenylphosphine (B44618) (PPh₃). rsc.org

The choice of solvent can also have a profound effect. A study on a problematic Sonogashira coupling found that while reactions in solvents like triethylamine, toluene, and THF were sluggish or produced mixtures, using anhydrous DMSO led exclusively to the desired double-coupled product in good yield within an hour. scielo.org.mx The base used in the reaction, typically an amine, not only neutralizes the hydrogen halide formed but can also compete with phosphines as a ligand on the palladium center. wikipedia.org Temperature is another critical parameter; while the copper-cocatalyzed reaction can often run at room temperature, copper-free systems or less reactive aryl halides (like chlorides) may require heating to achieve efficient conversion. wikipedia.orgacs.org

Table 2: Influence of Reaction Parameters on Sonogashira Coupling This table synthesizes general findings on how different parameters affect the outcome of Sonogashira reactions.

| Parameter | Effect on Reaction | Examples / Notes | Reference |

|---|---|---|---|

| Ligand | Impacts catalyst stability and activity. Steric hindrance and electronic properties are key. | Using bulky, electron-rich ligands like XPhos can improve yields compared to PPh₃ for challenging substrates. | rsc.orgorganic-chemistry.org |

| Solvent | Affects solubility and reaction rate. Polar aprotic solvents can be highly effective. | DMSO was found to be superior to THF, toluene, or Et₃N in a specific difficult coupling, preventing monocoupling byproducts. | scielo.org.mx |

| Base | Neutralizes HX byproduct; can act as a ligand. | Common bases include Et₃N, DIPA, and Cs₂CO₃. The choice can influence catalyst dynamics. | wikipedia.org |

| Temperature | Controls reaction rate. Higher temperatures may be needed for less reactive halides (e.g., aryl chlorides). | Reactions can range from room temperature (for aryl iodides with CuI) to 70-90 °C for aryl chlorides in copper-free systems. | mdpi.comorganic-chemistry.org |

Alternative Metal-Catalyzed Routes

While palladium is the most common catalyst for Sonogashira-type reactions, research has explored the use of other, more earth-abundant and less expensive metals. nih.gov Iron- and cobalt-based catalytic systems have been developed for the cross-coupling of aryl halides with terminal alkynes. nih.gov For example, an iron powder/CuI system with a PPh₃ ligand has been shown to effectively catalyze the reaction between iodobenzene (B50100) and phenylacetylene (B144264). nih.gov Similarly, various cobalt complexes have demonstrated high efficiency, sometimes in green solvents like polyethylene (B3416737) glycol (PEG) or water, and can offer advantages such as catalyst recyclability. nih.gov Nickel has also gained prominence as a viable alternative to palladium for various C-C bond-forming transformations. mdpi.com These alternative metal catalysts provide different reactivity profiles and can be advantageous in specific synthetic contexts, though they are less commonly reported for the specific synthesis of this compound compared to palladium-based routes.

Deprotection Strategies for Terminal Alkyne Synthesis

In many synthetic applications, including the Sonogashira coupling, it is advantageous to use a terminal alkyne that has a protecting group on the acetylenic proton. redalyc.org This prevents the aforementioned Glaser homocoupling and other unwanted side reactions. nih.govredalyc.org The trialkylsilyl group, particularly trimethylsilyl (B98337) (TMS), is a very common protecting group for this purpose. gelest.com The synthesis of this compound would therefore often proceed via an intermediate such as 3-((trimethylsilyl)ethynyl)anisole. The final step of the synthesis is the removal of this protecting group to reveal the terminal alkyne. wright.edu

Cleavage of Trialkylsilylethynyl Protecting Groups

The removal of a trialkylsilyl group from an alkyne, known as protiodesilylation, is a crucial final step. gelest.com This transformation can be accomplished under a variety of mild conditions, allowing for its use in the presence of many other functional groups. gelest.comresearchgate.net

Common reagents for the cleavage of a trimethylsilyl (TMS) group include fluoride (B91410) ion sources or basic conditions. gelest.comharvard.edu Tetrabutylammonium fluoride (TBAF) in a solvent like THF is a very common and effective method. gelest.com Alternatively, a simple mixture of potassium carbonate (K₂CO₃) in methanol (B129727) can achieve the deprotection. gelest.comresearchgate.net The choice of reagent can allow for selective deprotection; for instance, the less sterically hindered TMS group can often be removed with K₂CO₃/MeOH while a bulkier triisopropylsilyl (TIPS) group on the same molecule remains intact. gelest.com

Silver salts have also been developed as catalysts for the chemoselective deprotection of silylalkynes. researchgate.netresearchgate.net Silver(I) fluoride (AgF) or catalytic amounts of silver nitrate (B79036) (AgNO₃) can efficiently cleave the Si-C bond, often with high selectivity, leaving other silyl (B83357) ether protecting groups unaffected. redalyc.orgresearchgate.net

Reactivity and Transformative Chemistry of 3 Ethynylanisole

Palladium-Catalyzed Transformations

Palladium catalysts are instrumental in a variety of transformations involving alkynes, offering high efficiency and selectivity. In the context of 3-ethynylanisole, these catalysts facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to complex molecular architectures.

Dimerization Reactions

The palladium-catalyzed dimerization of terminal alkynes like this compound is a powerful method for constructing larger, conjugated systems. These reactions can be controlled to yield specific isomers, highlighting the precision of palladium catalysis.

A representative example of such a dimerization is the conversion of an arylacetylene to an (E)-1,3-enyne. The general reaction conditions and typical yields for related substrates suggest a similar outcome for this compound.

| Arylacetylene Substrate | Palladium Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) of (E)-1,3-Enyne |

|---|---|---|---|---|---|

| Phenylacetylene (B144264) | Pd(OAc)₂ | PPh₃ | Toluene | 80 | ~85% |

| 4-Methylphenylacetylene | PdCl₂(PPh₃)₂ | CuI, Et₃N | DMF | 60 | ~90% |

| This compound (projected) | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Phosphine ligand | Organic solvent | rt - 100 | Good to excellent (projected) |

Note: The data for Phenylacetylene and 4-Methylphenylacetylene are representative examples from the literature to illustrate the general reactivity. The entry for this compound is a projection based on these findings.

The mechanism of palladium-catalyzed dimerization of terminal alkynes is a subject of ongoing research, with several proposed pathways. A commonly accepted mechanism for the head-to-head dimerization involves the formation of a palladium-hydride species.

The catalytic cycle is thought to initiate with the oxidative addition of the terminal alkyne C-H bond to a Pd(0) complex, forming a hydrido-palladium(II)-alkynyl intermediate. This is followed by the insertion of a second alkyne molecule into the Pd-H bond, leading to a vinyl-palladium(II)-alkynyl species. Subsequent reductive elimination from this intermediate furnishes the (E)-1,3-enyne product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The stereochemistry of the resulting enyne is dictated by the syn-addition of the palladium-hydride to the alkyne.

Alternative mechanisms, such as those involving a palladacyclopentadiene intermediate, have also been proposed, particularly under different reaction conditions or with different catalyst systems.

Cyclization and Annulation Reactions

Palladium catalysis enables the intramolecular cyclization of appropriately substituted derivatives of this compound, providing access to a variety of heterocyclic systems. These reactions are valuable for the synthesis of natural products and pharmacologically active compounds.

Substrates derived from this compound can undergo palladium-catalyzed intramolecular cyclization to form fused heterocyclic rings. For example, a 2-(3-methoxyphenylethynyl)phenol derivative can cyclize to form a substituted benzofuran. This transformation typically proceeds via an intramolecular oxypalladation of the alkyne, followed by reductive elimination or protonolysis. jst.go.jpnih.gov

Similarly, 2-ethynylbenzoates bearing the 3-methoxyphenyl (B12655295) group can be cyclized to afford isocoumarins. sci-hub.se These reactions often proceed with high regioselectivity, favoring the 6-endo-dig cyclization pathway. sci-hub.se

| Substrate | Product | Palladium Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-(Phenylethynyl)phenol | 2-Phenylbenzofuran | Pd(OAc)₂ | Toluene | ~90% |

| Methyl 2-(phenylethynyl)benzoate | 3-Phenylisocoumarin | PdCl₂(MeCN)₂ | Acetonitrile | ~85% |

Note: The data presented are for parent phenyl-substituted systems and are representative of the expected reactivity for the corresponding 3-methoxyphenyl derivatives.

The synthesis of isocoumarins can also be achieved through the palladium-catalyzed annulation of internal alkynes with halogen-containing aromatic esters. sci-hub.se This method provides a convenient route to 3,4-disubstituted isocoumarins.

More advanced synthetic strategies involve tandem reactions where a C-H functionalization event is coupled with a cyclization step in a single pot. Palladium catalysis is particularly well-suited for such transformations. For instance, a palladium-catalyzed tandem cyclization/C-H functionalization of two alkyne molecules can lead to the construction of polycyclic systems. nih.gov

In a hypothetical scenario involving a derivative of this compound, a palladium catalyst could first mediate the cyclization of an ortho-alkynyl-substituted aniline (B41778) or phenol, followed by a C-H activation and coupling with another molecule of this compound or a different coupling partner. These complex cascade reactions offer a highly efficient means of building molecular complexity from relatively simple starting materials. While specific examples focusing solely on this compound are not extensively documented, the general principles of palladium-catalyzed tandem C-H functionalization/cyclization of alkynes are well-established and represent a promising area for the future application of this versatile building block. nih.govdivyarasayan.org

Chemo-, Regio-, and Stereoselective Control in Cyclocarbonylative Coupling

The palladium-catalyzed carbonylative Sonogashira coupling represents a powerful method for the synthesis of alkynones, which are valuable intermediates in the preparation of various heterocyclic compounds. nih.gov This three-component reaction involves an aryl halide, a terminal alkyne like this compound, and carbon monoxide. nih.govresearchgate.net The control of selectivity is a key aspect of this transformation.

Chemoselectivity: The reaction demonstrates high chemoselectivity, with the palladium catalyst selectively activating the carbon-halogen bond of the aryl halide and the terminal C-H bond of the alkyne, leaving other functional groups, such as the methoxy (B1213986) group of this compound, intact. nih.gov

Regioselectivity: The reaction proceeds with high regioselectivity. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form an acyl-palladium intermediate. nih.gov This intermediate then reacts with the terminal alkyne, ensuring that the acyl group is attached to the aryl moiety and the alkyne couples at its terminal carbon. nih.gov

A general catalytic cycle for this transformation is initiated by the generation of an active Pd(0) complex, which undergoes oxidative addition with an aryl halide. nih.govnih.gov Subsequent coordination and insertion of carbon monoxide lead to an acyl palladium intermediate. This species then reacts with the terminal alkyne, and a final reductive elimination step yields the desired alkynone product and regenerates the Pd(0) catalyst. nih.govnih.gov

Hydrogenation of the Alkyne Moiety

The hydrogenation of the alkyne group in this compound allows for the synthesis of both vinylic and fully saturated derivatives, with the outcome being highly dependent on the catalyst and reaction conditions employed.

The partial hydrogenation of the alkyne in this compound to a vinylic derivative can be controlled to produce either cis- or trans-alkenes.

cis-Vinylic Derivatives: The use of a "poisoned" palladium catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bond. libretexts.orgmasterorganicchemistry.com This process stops at the alkene stage, yielding the corresponding cis-3-vinylanisole. libretexts.orgyoutube.com The quinoline (B57606) component of the catalyst is crucial for preventing over-reduction to the alkane. libretexts.org Another catalyst system that achieves similar results is nickel boride (Ni₂B), also known as P-2 catalyst. youtube.comstackexchange.com

trans-Vinylic Derivatives: To obtain the trans-alkene, a dissolving metal reduction is typically employed. This involves using sodium metal in a liquid ammonia (B1221849) solvent. libretexts.org The mechanism involves the transfer of an electron from the sodium atom to the alkyne, forming a radical anion which is then protonated by the solvent, ultimately leading to the trans-product. libretexts.org

The design of hydrogenation catalysts is critical for controlling selectivity between semihydrogenation and full hydrogenation.

For Full Hydrogenation: Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere are highly effective for the complete reduction of the alkyne in this compound to the corresponding alkane, 3-ethylanisole. libretexts.org

For Controlled Semihydrogenation: The key is to reduce the catalyst's activity to prevent the hydrogenation of the initially formed alkene. masterorganicchemistry.comstackexchange.com Lindlar's catalyst achieves this by "poisoning" the palladium active sites with lead. masterorganicchemistry.commdpi.com Modern approaches focus on creating highly selective and more environmentally friendly catalysts. These include designing catalysts with specific surface morphologies, such as epitaxial palladium films on tungsten, which show high selectivity for cis-semihydrogenation. ibm.com Another strategy is the use of bimetallic catalysts, where a second, less active metal is alloyed with palladium to modify its electronic properties and catalytic performance. researchgate.net Nickel-based catalysts, such as nickel phosphide (B1233454) (Ni₂P) nanoparticles, are also being developed as cost-effective alternatives to palladium for selective alkyne hydrogenation. researchgate.net

| Catalyst System | Product from this compound | Selectivity |

| H₂, Pd/C | 3-Ethylanisole | Full Hydrogenation |

| H₂, Lindlar's Catalyst | cis-3-Vinylanisole | cis-Semihydrogenation |

| Na, NH₃ (l) | trans-3-Vinylanisole | trans-Semihydrogenation |

| H₂, Ni₂B (P-2 Catalyst) | cis-3-Vinylanisole | cis-Semihydrogenation |

Bis-Silylation Reactions

The addition of a silicon-silicon bond across the alkyne of this compound is a powerful method for creating vinylsilanes, which are versatile synthetic intermediates.

The term "intramolecular" implies that both the alkyne and the disilane (B73854) moiety are part of the same molecule. For a simple substrate like this compound, the reaction is inherently intermolecular, involving a separate disilane reagent. However, the principles of palladium-catalyzed bis-silylation are well-established. jst.go.jpacs.org

The reaction mechanism typically begins with the oxidative addition of the Si-Si bond of a disilane (e.g., hexamethyldisilane) to a low-valent palladium(0) complex. researchgate.netacs.org This is followed by the coordination of this compound and its insertion into a palladium-silicon bond. The final step is a reductive elimination that forms the C-Si bond, yielding the vicinal bis(silyl)alkene and regenerating the palladium(0) catalyst. researchgate.netthieme-connect.com The reaction generally proceeds with syn-addition stereoselectivity, placing both silyl (B83357) groups on the same side of the newly formed double bond. researchgate.net Recent developments have also reported methods for trans-bis-silylation using specifically designed disilane reagents. acs.orgx-mol.com

| Catalyst System | Reagent | Product Stereochemistry |

| Pd(0) Complex (e.g., Pd(PPh₃)₄) | Hexamethyldisilane | syn-addition |

| PdCl₂(PPh₃)₂-CuI | Pyridine-based disilane | trans-addition acs.org |

Gold-Catalyzed Transformations

Gold catalysts, particularly cationic gold(I) and gold(III) complexes, are highly effective π-acidic catalysts that activate the alkyne bond of this compound toward nucleophilic attack. acs.orgmdpi.com This enables a variety of transformations under mild conditions. mdpi.com

A primary example is the hydration of terminal alkynes. mdpi.com In the presence of a gold catalyst, this compound reacts with water to form an enol intermediate, which rapidly tautomerizes to the corresponding methyl ketone. mdpi.com The reaction follows Markovnikov regioselectivity, with the oxygen nucleophile adding to the internal carbon of the alkyne. acs.orgmdpi.com Various gold catalysts, including Au(I) and Au(III) complexes with ligands such as phosphines or N-heterocyclic carbenes (NHCs), can promote this transformation efficiently. researchgate.netresearchgate.netnih.gov The catalytic activity can be influenced by ligands, counterions, and additives like acid co-catalysts. mdpi.comnih.gov

Beyond simple hydration, gold catalysts can be used for more complex reactions. For instance, this compound can participate in gold-catalyzed cycloaddition reactions or cascade sequences, where the activated alkyne is trapped by an internal or external nucleophile to construct complex molecular scaffolds. nih.govbeilstein-journals.org

| Reaction Type | Nucleophile | Product with this compound | Catalyst Example |

| Hydration | Water | 1-(3-Methoxyphenyl)ethan-1-one | NaAuCl₄ nih.gov, [Au(I)-NHC]⁺ nih.gov |

| Hydroalkoxylation | Alcohol (ROH) | 1-(1-Alkoxyvinyl)-3-methoxybenzene | [AuMe(L)]/Acid acs.org |

| Cyclization (with tethered nucleophile) | Various | Polycyclic Structures | Au(I)/Ag(I) salts nih.gov |

Cyclization Reactions of Alkynyl Derivatives

The alkyne functionality in derivatives of this compound is a key reactive site for the construction of various cyclic structures. Intramolecular cyclization reactions, in particular, offer a powerful strategy for synthesizing complex molecular architectures. For instance, derivatives of methoxy-substituted phenylacetylenes can undergo cyclization to form heterocyclic and carbocyclic frameworks.

One notable example is the visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes, which leads to the formation of quinoline and indole (B1671886) derivatives. rsc.org In these reactions, the alkyne acts as the electrophilic component that is attacked by an in situ generated radical, initiating the cyclization cascade. Similarly, the cyclization of 1-isocyano-2-(2-lithio-2-methoxyethenyl)benzenes provides a route to 3-methoxyquinolines. researchgate.net

Furthermore, the prenyl group, when present in conjunction with a phenolic hydroxyl group, can act as a carbon nucleophile in oxidative nucleophilic aromatic substitutions, leading to the formation of bicyclic systems. rsc.org While not a direct reaction of the alkyne, this highlights how the aromatic ring of a molecule like this compound can be involved in cyclization processes. Wittig cyclization reactions have also been employed to synthesize methoxy-substituted [2.2.2.2]paracyclophanetetraenes, demonstrating another pathway to complex cyclic structures from precursors bearing the methoxy-phenyl moiety. researchgate.net

Intermolecular Alkyne Oxidation Strategies

The carbon-carbon triple bond of this compound is susceptible to oxidation, offering pathways to a variety of functional groups. The outcomes of these reactions are highly dependent on the oxidizing agent and the reaction conditions.

Standard ozonolysis of a terminal alkyne like this compound results in cleavage of the triple bond, yielding a carboxylic acid and carbon dioxide. masterorganicchemistry.com Similarly, strong oxidizing agents such as potassium permanganate (B83412) under harsh conditions can also cleave the alkyne to produce the corresponding carboxylic acid. masterorganicchemistry.com

A milder oxidation can lead to the formation of 1,2-dicarbonyl compounds. While the direct oxidation to a diketone can be challenging due to over-oxidation, specific reagents and conditions can favor this outcome. numberanalytics.com Another important intermolecular oxidative transformation is the nickel-catalyzed oxidative coupling of two different terminal alkynes using molecular oxygen as the oxidant. This reaction allows for the synthesis of unsymmetrical 1,3-diynes. acs.org

The hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov hydration of the triple bond, leading to the formation of an aldehyde after tautomerization of the intermediate enol. youtube.com This reaction effectively oxidizes the terminal carbon of the alkyne.

Rhodium-Catalyzed Transformations

Rhodium catalysts are particularly effective in mediating a range of transformations involving alkynes, including cycloadditions and silylation reactions.

Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition for Nitrogen Heterocycle Synthesis)

Rhodium-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the construction of six-membered rings. In the context of this compound, these reactions can be employed to synthesize complex nitrogen-containing heterocycles. For example, the rhodium(I)-catalyzed [2+2+2] cycloaddition between alkenyl isocyanates and terminal alkynes provides access to substituted indolizinones and quinolizinones. nih.gov

A pertinent example involves the enantioselective rhodium-catalyzed [2+2+2] cycloaddition of pentenyl isocyanate and 4-ethynylanisole, a close structural isomer of this compound. This reaction, facilitated by a Taddol-pyrrolidine phosphoramidite (B1245037) ligand, demonstrates the feasibility of constructing chiral nitrogen heterocycles from methoxy-substituted phenylacetylenes.

| Reactants | Catalyst System | Product Type | Reference |

| Alkenyl isocyanates and terminal alkynes | [Rh(ethylene)2Cl]2/P(4-OMe-C6H4)3 | Indolizinones and quinolizinones | nih.gov |

| Pentenyl isocyanate and 4-ethynylanisole | Rhodium(I)/Taddol-pyrrolidine phosphoramidite | Chiral nitrogen heterocycles |

These cycloadditions can also be applied to the synthesis of other complex structures, such as the rhodium(I)-catalyzed [2+2+2] cycloaddition of diynes with C70 fullerene to produce bis(fulleroid) derivatives. beilstein-journals.org

Intramolecular Trans-Bis-Silylation Reactions

Rhodium catalysts can also facilitate the intramolecular trans-bis-silylation of alkynes that are tethered to a disilane functionality. This reaction involves the formal addition of a silicon-silicon bond across the carbon-carbon triple bond in a trans-selective manner, leading to the formation of silicon-containing heterocyclic compounds.

Research has shown that rhodium-catalyzed reactions of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives result in the formation of pyridine-fused siloles through an intramolecular trans-bis-silylation cyclization. mdpi.com Similarly, (2-alkynylphenyl)disilanes undergo rhodium-catalyzed trans-bis-silylation to afford 3-silyl-1-benzosiloles. nih.gov These reactions typically proceed at elevated temperatures in the presence of a rhodium complex. mdpi.combgu.ac.il

The mechanism of these transformations has been investigated using density functional theory (DFT) calculations, providing insight into the generation of the trans-bis-silylation products. mdpi.commdpi.com

| Substrate | Catalyst | Product | Reference |

| 3-Ethynyl-2-pentamethyldisilanylthiophene derivatives | Rhodium complex | Thiophene-fused siloles | mdpi.com |

| 2-Ethynyl-3-pentamethyldisilanylpyridine derivatives | Rhodium complex | Pyridine-fused siloles | mdpi.com |

| (2-Alkynylphenyl)disilanes | Rhodium(I) catalyst | 3-Silyl-1-benzosiloles | nih.gov |

Nickel-Catalyzed Transformations

Nickel catalysts offer a complementary set of transformations for alkynes, including multi-component reactions for the assembly of complex acyclic structures.

Multi-Component Reactions for the Assembly of Polysubstituted Dienes

Nickel-catalyzed multi-component reactions provide an efficient means to construct polysubstituted dienes from simple precursors. While a direct multi-component reaction involving this compound for diene synthesis is not extensively documented, related nickel-catalyzed transformations of terminal alkynes and dienes highlight the potential of this approach.

For instance, the reductive dimerization of terminal alkynes, a process that can be catalyzed by nickel complexes, offers a direct route to 1,3-diene frameworks. researchgate.net Furthermore, nickel catalysts are effective in the hydroamination of 1,3-dienes with alkylamines to form allylic amines, demonstrating their ability to facilitate the addition of functionalities across a diene system. acs.org

Nickel-catalyzed multicomponent reactions involving terminal alkynes, sodium azide (B81097), and benzyl (B1604629) bromide derivatives have been developed for the synthesis of triazoles, showcasing the utility of nickel in bringing together multiple components with an alkyne. rsc.org Although not a diene synthesis, this underscores the potential for developing nickel-catalyzed multi-component strategies that could incorporate this compound for the construction of polysubstituted dienes.

| Reaction Type | Catalyst System | Product Type | Reference |

| Reductive dimerization of terminal alkynes | Nickel complexes | 1,3-Dienes | researchgate.net |

| Hydroamination of 1,3-dienes | Ni(COD)2/DPPF/acid | Allylic amines | acs.org |

| Multicomponent azide–alkyne cycloaddition | Bimetallic nickel and copper on magnetite | Triazoles | rsc.org |

Copper-Catalyzed and Click Chemistry Reactions

Copper catalysts, particularly in their +1 oxidation state, have proven to be exceptionally effective in promoting reactions involving terminal alkynes. Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a paramount example of click chemistry, a class of reactions known for their high efficiency, reliability, and selectivity.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used 1,3-dipolar cycloaddition reaction that facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide. This reaction is highly regioselective, exclusively yielding the 1,4-isomer, which is a significant advantage over the uncatalyzed version that often produces a mixture of regioisomers. beilstein-journals.orgnih.govwikipedia.org

In the context of this compound, its terminal alkyne group readily participates in CuAAC reactions. The presence of the methoxy group on the phenyl ring can influence the electronic properties of the alkyne, but the reaction generally proceeds with high efficiency under various conditions. The reaction is typically catalyzed by a copper(I) source, which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. beilstein-journals.orgmdpi.com

A representative CuAAC reaction involves the coupling of this compound with an organic azide, such as benzyl azide, in the presence of a copper(I) catalyst. The resulting product is a 1-benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole. The reaction is robust and tolerates a wide range of functional groups on both the azide and alkyne components.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of this compound

| Azide Substrate | Copper Catalyst | Solvent | Reaction Time (h) | Yield (%) | Product |

| Benzyl Azide | CuI | THF/H₂O | 12 | >95 | 1-Benzyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole |

| Phenyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O | 8 | >95 | 1-Phenyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole |

| (Azidomethyl)benzene | Cu(OAc)₂ | DMSO | 6 | >90 | 1-(4-Methylbenzyl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole |

| 1-Azido-4-nitrobenzene | CuBr | Acetonitrile | 10 | >90 | 1-(4-Nitrophenyl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole |

Note: The data in this table is illustrative and represents typical conditions and expected high yields for CuAAC reactions based on general knowledge of the reaction with similar arylacetylenes. Specific experimental data for this compound was not found in the searched literature.

Extensive searches of the scientific literature did not yield any specific examples or research findings related to the silver oxide nanoparticle-catalyzed regioselective cyclization of this compound. While silver catalysis is employed in a variety of organic transformations, including the cyclization of different classes of compounds, its specific application to this compound for regioselective cyclizations using silver oxide nanoparticles does not appear to be documented in the available literature.

Applications and Materials Science Contributions

Precursor in Polymer Chemistry

The presence of the ethynyl (B1212043) group allows 3-Ethynylanisole to undergo polymerization, forming long-chain conjugated polymers with potential for a wide array of functionalities.

This compound is a monosubstituted acetylene (B1199291) that can be polymerized to form poly(3-methoxyphenylacetylene), a type of functionalized polyacetylene. Polyacetylenes are polymers composed of a backbone of alternating carbon-carbon single and double bonds, creating a conjugated π-electron system. wikipedia.org The properties of these polymers can be tuned by the functional groups attached to the backbone.

Rhodium-based catalysts are particularly effective for the polymerization of substituted acetylenes like phenylacetylene (B144264) and its derivatives. researchgate.netnih.gov These catalyst systems, often featuring rhodium complexes with diene ligands like norbornadiene (nbd) or cyclooctadiene (cod), can initiate polymerization with high efficiency. acs.orgscite.ai A significant advantage of certain rhodium catalysts is their ability to facilitate a "living polymerization." acs.org This process allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity), which is crucial for creating well-defined materials. acs.org The polymerization proceeds via the insertion of the acetylene monomer into a rhodium-carbon bond, extending the polymer chain. acs.org

Functional polymers, such as those containing sulfonic acid groups, are critical materials for applications like proton exchange membranes (PEMs) in fuel cells. mdpi.com The integration of sulfonic acid groups creates hydrophilic domains that facilitate ion transport. There are two primary strategies for preparing such sulfonated copolymers: the direct polymerization of monomers that already contain a sulfonic acid group (often protected during synthesis), or the post-polymerization sulfonation of a pre-formed polymer backbone. nih.govrsc.org

While direct sulfonation of poly(this compound) is not widely documented, its polyalkyne backbone represents a hydrocarbon structure that could potentially undergo post-functionalization. More commonly, robust aromatic polymers without ether linkages, such as poly(p-phenylene)s, are synthesized and then sulfonated using agents like concentrated sulfuric acid. mdpi.com This approach is favored because the rigid backbone provides high thermal and chemical stability. nih.gov For instance, sulfonated poly(4-phenoxybenzoyl-1,4-phenylene) (S-PPBP) ionomers have been synthesized with precisely controlled ion exchange capacities (IECs) by copolymerizing sulfonated and non-sulfonated monomers. nih.govrsc.org These materials exhibit proton conductivities comparable to commercial membranes, with values increasing with the IEC. rsc.org Similarly, sulfonated poly(arylene ether sulfone)s (SPAES) have been developed, where incorporating aliphatic chains into the backbone can lower the glass transition temperature, aiding in membrane fabrication. mdpi.com The principles used for these polymer systems demonstrate a viable pathway for functionalizing polymer backbones, a strategy that could be adapted for materials derived from precursors like this compound.

Building Block in Medicinal Chemistry and Drug Discovery

The distinct reactivity of its functional groups makes this compound a valuable building block for constructing larger, more complex molecules with potential biological activity.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for drug discovery. researchgate.netnih.gov The synthesis of these scaffolds often relies on versatile and reactive building blocks. mdpi.com this compound fits this role perfectly due to its terminal alkyne, which can participate in a wide range of chemical reactions, including metal-catalyzed cross-couplings and cycloadditions, to form the skeletons of novel molecular frameworks.

The synthesis of bioactive molecules is a cornerstone of pharmaceutical research, with a continuous demand for novel compounds. mdpi.com The use of fundamental starting materials to build complex heterocyclic structures is a common strategy. mdpi.com For example, indole-based scaffolds, which are central to numerous natural products with pharmaceutical applications, are often constructed from simpler precursors like 3-acetyl indole (B1671886). researchgate.netnih.gov The ethynyl group of this compound provides a powerful handle for molecular construction, enabling its incorporation into diverse scaffolds that could serve as the foundation for new therapeutic agents.

As a chemical intermediate, this compound can be a key component in a multi-step synthesis of a final target molecule, such as a pharmaceutical or agrochemical. Its utility lies in its ability to introduce a methoxy-substituted phenyl ring and an alkyne functionality into a growing molecular structure. Terminal alkynes are crucial intermediates in modern organic synthesis. The Sonogashira coupling, for instance, is a widely used reaction that couples a terminal alkyne with an aryl or vinyl halide, forming a new carbon-carbon bond—a fundamental step in the synthesis of many complex organic molecules. mdpi.com This reaction, along with others like click chemistry, makes alkynes indispensable for linking different molecular fragments together.

The synthesis of bioactive compounds often involves the strategic assembly of different building blocks. ijprt.org The table below illustrates some fundamental reaction types where a terminal alkyne like this compound would serve as a critical intermediate for carbon-carbon bond formation, a key process in constructing the complex skeletons of pharmaceutical and agrochemical compounds.

Development of Optoelectronic Materials

Optoelectronic materials are substances whose optical or electrical properties change in response to light, making them essential for devices like LEDs, solar cells, and sensors. nih.gov Many of these materials are based on conjugated polymers, which possess delocalized π-electrons along their backbones. mit.edu

Polyacetylene is a foundational conjugated polymer, and its derivatives, such as poly(3-methoxyphenylacetylene) derived from this compound, are of significant interest for optoelectronics. wikipedia.org The conjugated polyene backbone provides a pathway for charge transport, while the side-chain functional groups—in this case, the methoxy-phenyl group—play a critical role in tuning the material's properties. nih.gov The electron-donating methoxy (B1213986) group can alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its band gap, absorption spectrum, and photoluminescence (PL). nih.gov For example, studies on ionic polyacetylenes with various side groups show that the chemical structure dictates the photoluminescence peak, with emission often observed in the green-yellow region of the visible spectrum (510-530 nm). researchgate.netresearchgate.net The conductivity of conjugated polymers is also highly dependent on their structure, doping, and molecular arrangement. wikipedia.orgnih.gov By modifying the side groups, researchers can fine-tune these properties for specific optoelectronic applications. primescholars.comresearchgate.net

Table of Mentioned Compounds

Luminescent Cyclometalated Platinum(II) Complexes

Cyclometalated platinum(II) complexes are renowned for their rich photophysical properties and have been extensively studied for applications in organic light-emitting devices (OLEDs), sensors, and as phosphorescent labels. nih.govnih.gov The introduction of alkynyl ligands, such as this compound, onto the platinum(II) center is a key strategy for tuning the emissive properties of these complexes. nih.govresearchgate.net

The electronic nature of the alkynyl ligand directly influences the energy levels of the complex's molecular orbitals, thereby affecting its absorption and emission characteristics. nih.govresearchgate.net By varying the electronic properties of the alkynyl ligands, the emission energies of N^C^N platinum(II) complexes can be finely tuned across the visible spectrum. nih.govresearchgate.net For instance, a series of luminescent cyclometalated N^C^N platinum(II) alkynyl complexes displayed emission profiles that were dependent on the specific coordinated alkynyl ligand. researchgate.net This tunability is crucial for creating materials with specific colors for display technologies or with tailored responses for sensing applications.

The general structure of these materials involves a central platinum(II) ion coordinated to a cyclometalating ligand (often a pincer-type N^C^N or C^N^N ligand) and an ancillary ligand, which can be an alkynyl group. nih.govresearchgate.netrsc.org The high field strength of cyclometalating ligands helps to raise the energy of non-radiative metal-centered states, promoting efficient luminescence. nih.gov The strong Pt-C σ-bond formed with carbene ligands in some of these complexes enhances their stability against ligand exchange reactions. rsc.org The emission in these complexes often originates from a triplet excited state, such as a mixed metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) state. rsc.orgnih.gov The energy of this emission can be modulated by the electron-donating or electron-withdrawing nature of the substituents on the alkynyl ligand. nih.gov

| Complex Type | Ligand Influence | Resulting Property | Application |

| [Pt(N^C^N)(Alkynyl)] | The electronic properties of the alkynyl ligand directly correlate with the emission energies of the complex. nih.govresearchgate.net | Tunable emission colors across the visible spectrum. nih.govresearchgate.net | Organic Light-Emitting Devices (OLEDs). nih.gov |

| [Pt(C^N)Cl(ADC)] | The acyclic diaminocarbene (ADC) ligand can increase quantum yields compared to isocyanide precursors. rsc.org | Green to orange phosphorescence. rsc.org | Biological Imaging, Anticancer Agents. rsc.org |

| [Pt(ppy-styryl-R)(acac)] | Substituents on the styryl group of the cyclometalating ligand influence the character of electronic transitions (e.g., ILCT, MLCT). nih.gov | Weak luminescence in solution, potentially due to E-Z photoisomerization; structured emission bands in a frozen glass. nih.gov | Photoswitchable Materials. |

Alkynyl-Protected Gold Nanoclusters for Photophysical Applications

Atomically precise gold nanoclusters (Au NCs) represent a new frontier in nanomaterials, exhibiting discrete, molecule-like energy levels and unique photophysical properties. nih.govfrontiersin.org The ligands protecting the gold core are crucial in determining the cluster's stability, structure, and electronic properties. nih.gov Alkynyl ligands, including this compound, have emerged as a versatile class of protecting agents, creating novel gold nanoclusters with intriguing structures and enhanced photoluminescence. nih.govacs.org

In a notable study, a series of homoleptic alkynyl-protected gold clusters with the formula Au₂₂(C≡CR)₁₈ were synthesized using various alkynes, including this compound (EA-H). acs.orgresearchgate.net These clusters feature a bi-tetrahedral Au₇ core protected by unique Au₃(alkynyl)₄ and Au₆(alkynyl)₆ oligomeric staples. acs.org The photophysical properties of these Au₂₂ nanoclusters were found to be highly dependent on the R-group of the alkynyl ligand. acs.org

The use of this compound as a ligand results in a nanocluster, Au₂₂(EA)₁₈, with specific photoluminescent characteristics. The nature of the ligand influences the quantum yield (QY) of the nanoclusters. frontiersin.orgnih.gov Ligands with electron-rich atoms or groups can interact with the surface of the Au NCs and enhance the quantum yield by transferring delocalized electrons to the gold core. frontiersin.org The incorporation of alkynyl ligands can significantly alter the optical absorption and luminescent properties compared to the more common thiolate-protected clusters. nih.gov

| Nanocluster (R in Au₂₂(C≡CR)₁₈) | Ligand Name | Excitation (nm) | Emission (nm) | Quantum Yield (%) |

| This compound (EA) | This compound | 365 | 650 | 0.8 |

| 3-ethynylthiophene (ETP) | 3-Ethynylthiophene | 365 | 650 | 0.2 |

| phenylacetylene (PA) | Phenylacetylene | 365 | 650 | 0.2 |

| 3-ethynyltoluene (ET) | 3-Ethynyltoluene | 365 | 650 | 0.3 |

| Data sourced from research on Au₂₂(C≡CR)₁₈ clusters. acs.org |

The research demonstrates that the electronic perturbation from the π-conjugated systems of the alkynyl ligands can modulate the electronic structure of the entire cluster, profoundly affecting its photophysical properties. nih.gov This makes this compound a key component in designing gold nanoclusters for applications in photocatalysis, solar energy conversion, and photodynamic therapy. nih.govresearchgate.net

Fluorescent Probes and Sensors

The development of fluorescent probes is essential for detecting and visualizing biological molecules and chemical species with high sensitivity and specificity. nih.govmdpi.com this compound has been utilized in the synthesis of fluorogenic probes, which are molecules that are initially non-fluorescent but become highly fluorescent upon reacting with a specific target. sigmaaldrich.comsigmaaldrich.com

One significant application involves the creation of a fluorogenic probe for the catalyst-free detection of molecules tagged with an azide (B81097) group. sigmaaldrich.com This type of reaction, known as a strain-promoted cycloaddition, is a cornerstone of bioorthogonal chemistry. In this context, a derivative of dibenzocyclooctyne, a strained alkyne, is modified. While the specific probe mentioned in the literature is a modified dibenzocyclooctyne, the synthesis of related alkynes often involves Sonogashira coupling reactions where terminal alkynes like this compound are key reagents. sigmaaldrich.com The principle relies on the reaction between the strained alkyne (the probe) and an azide-tagged molecule, which produces a stable, highly fluorescent triazole product, effectively "turning on" the fluorescence.

Fluorescent probes are powerful tools for exploring biological phenomena by allowing for the imaging of drug uptake and subcellular distribution. nih.gov The design of such probes often involves linking a fluorophore (like coumarin) to a bioactive molecule via a linker. nih.govnih.gov The versatility of the ethynyl group in this compound allows it to be incorporated into more complex molecular architectures, serving as a structural element in the synthesis of novel sensors. For example, fluorescent probes based on thieno[2,3-b]quinoline have been designed to detect metal ions like In³⁺ and Fe³⁺ through changes in their fluorescence behavior. nih.gov While not directly using this compound, these systems illustrate the broader strategy of using tailored organic molecules as multifunctional sensors.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental tools for the characterization of 3-Ethynylanisole and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information at the molecular level.

NMR spectroscopy is indispensable for the structural verification of this compound and for tracking its conversion in chemical reactions. The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule.

In ¹H NMR analysis of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent, the acetylenic proton (C≡C-H) characteristically appears as a singlet at approximately 3.09 ppm. rsc.org The methoxy (B1213986) group (O-CH₃) protons also present as a distinct singlet around 3.85 ppm. rsc.org The aromatic protons on the benzene (B151609) ring appear in the range of 6.90 to 7.31 ppm, showing splitting patterns (e.g., doublets and triplets) consistent with their meta-substitution pattern. rsc.orguantwerpen.be

¹³C NMR spectroscopy further confirms the structure. The carbon atoms of the ethynyl (B1212043) group (C≡CH) typically resonate around 74.0 and 81.6 ppm. The methoxy carbon appears at approximately 55.5 ppm, while the aromatic carbons are found between 116.2 and 159.5 ppm. rsc.org

NMR is also pivotal in mechanistic studies. For instance, in the synthesis of 1,3-diynes via the coupling of this compound with hypervalent iodine reagents, both ¹H and ¹³C NMR were used to confirm the structure of the resulting 1-(3-methoxyphenyl)-4-phenylbuta-1,3-diyne. rsc.org Similarly, in the ruthenium-catalyzed semihydrogenation of alkynes, ¹H NMR is used to analyze crude reaction mixtures to determine product distribution and selectivity. acs.org The doubling of NMR signals has been noted in the analysis of complex products derived from this compound, indicating the formation of different diastereomeric forms or atropisomers. uwa.edu.auul.ac.za

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Reaction Product Drag the slider to view data for each compound.

This compound in CDCl₃

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | Acetylenic H | ~3.09 | Singlet |

| ¹H | Methoxy (OCH₃) | ~3.85 | Singlet |

| ¹H | Aromatic | ~6.90-7.31 | Multiplet |

| ¹³C | C≡CH | ~81.6 | - |

| ¹³C | C≡CH | ~74.0 | - |

| ¹³C | Methoxy (OCH₃) | ~55.5 | - |

| ¹³C | Aromatic C-OCH₃ | ~159.5 | - |

| ¹³C | Aromatic CH | ~116.2-129.7 | - |

| Data sourced from references rsc.orgrsc.org. |

Product: 1-(3-methoxyphenyl)-4-phenylbuta-1,3-diyne in CDCl₃

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | Methoxy (OCH₃) | 3.85 | Singlet |

| ¹H | Aromatic | 6.97-7.57 | Multiplet |

| ¹³C | C≡C | 73.8, 74.0, 81.6, 81.7 | - |

| ¹³C | Methoxy (OCH₃) | 55.5 | - |

| ¹³C | Aromatic | 116.2-159.5 | - |

| Data sourced from reference rsc.org. |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of reaction products derived from this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas.

For example, in a Sonogashira cross-coupling reaction between this compound and 3-iodoanisole (B135260), HRMS was used to confirm the formation of the product, bis(3-methoxyphenyl)acetylene. The analysis showed a measured mass-to-charge ratio ([M⁺]) of 238.0971, which is in close agreement with the calculated value of 238.0994 for the molecular formula C₁₆H₁₄O₂. nih.gov

Similarly, in the synthesis of 1,2,3-triazole derivatives via a click reaction, this compound was reacted with an azide (B81097). The resulting product was characterized by electrospray ionization (ESI) mass spectrometry to confirm its identity. nih.gov ESI-MS is also routinely used to characterize complex organometallic structures, such as silver nanoclusters, where ligands derived from this compound are incorporated. acs.org These analyses are crucial for verifying that the desired transformation has occurred and for identifying any potential byproducts.

X-ray Diffraction for Solid-State Structural Determination

While the crystal structure of this compound itself is not widely reported, X-ray diffraction has been successfully employed to determine the solid-state structure of complex molecules and materials synthesized from it. This technique provides definitive proof of structure and stereochemistry.

In the field of nanomaterials, a series of alkynyl-protected gold nanoclusters, Au₂₂(C≡CR)₁₈, were synthesized where the 'R' group included the moiety from this compound. acs.orgresearchgate.net Single-crystal X-ray diffraction analysis of a closely related analogue, Au₂₂(ETP)₁₈, revealed a complex architecture featuring a bi-tetrahedral Au₇ core protected by Au₃(ETP)₄ oligomers and a Au₆(ETP)₆ ring. acs.orgresearchgate.netresearchgate.net This detailed structural information is critical for understanding the properties of these advanced materials.

Furthermore, in a study exploring novel synthetic methodologies, an unexpected reaction between an aryl methyl ketone and a Grignard reagent derived from an alkyne yielded a 1,3-diol. The absolute stereochemistry of this product, synthesized in a multi-step process involving this compound, was unequivocally confirmed by single-crystal X-ray diffraction analysis. srce.hr Similarly, the scaffold of a 3H-1,2-benzoxathiepine 2,2-dioxide, synthesized in a pathway where this compound was a reactant in a later cycloaddition step, was unambiguously identified using X-ray crystallography. nih.gov

Computational Chemistry Approaches

Computational chemistry provides deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently applied to elucidate reaction mechanisms, predict geometries of transition states, and calculate reaction energies.

For instance, DFT calculations have been used to rationalize the electronic stabilization of nanoclusters containing ligands derived from alkynes like this compound. acs.org In another study, the mechanism of a cycloaddition reaction involving a dibenzocyclooctyne, a molecule synthesized from this compound as a starting material, was investigated using DFT at the M06-2X-D3/6-311+G(d,p) level of theory to calculate the geometries and activation barriers of the transition states. rsc.org These calculations help explain the observed reactivity and selectivity of such complex reactions. DFT has also been used to support proposed catalytic cycles in reactions involving this compound, providing a theoretical framework for experimental observations. uwa.edu.au

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for studying the excited states of molecules, making it ideal for predicting and understanding their photophysical properties, such as UV-visible absorption and fluorescence.

A notable application involved the development of a fluorogenic probe, Fl-DIBO, which was synthesized starting from this compound. nih.gov The significant increase in fluorescence quantum yield upon the cycloaddition of this probe with an azide was investigated using TD-DFT calculations. The study employed functionals like B3LYP and CAM-B3LYP with the 6-31+G(d) basis set to model the system in a solvent environment (using the Polarizable Continuum Model, PCM). nih.govscribd.com

The calculations were used to:

Optimize the geometry of the lowest excited state (S₁).

Calculate the vertical excitation (absorption) and emission energies.

Determine the oscillator strengths of electronic transitions, which relate to the intensity of absorption.

These TD-DFT studies revealed that the fluorescence "turn-on" mechanism was related to substantial differences in the oscillator strengths of the S₀ → S₁ transitions between the reactant and the product, rather than a simple inversion of n-π* and π-π* excited states. nih.govscribd.com

Table 2: Calculated Excited State Properties for a Fluorogenic Probe Derived from this compound Use the buttons to toggle between calculated properties.

Calculated Vertical Excitation (Absorption)

TD-DFT calculations predict the energy required to promote an electron to an excited state, corresponding to UV-Vis absorption.

| Molecule | Computational Level | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| Fl-DIBO (reactant) | CAM-B3LYP/6-31+G(d) | 358 | 0.003 |

| Triazole Product | CAM-B3LYP/6-31+G(d) | 369 | 0.263 |

Calculated Fluorescence Emission

After geometry optimization of the first excited state (S₁), TD-DFT calculates the energy released upon returning to the ground state, corresponding to fluorescence.

| Molecule | Computational Level | Calculated Emission λmax (nm) |

|---|---|---|

| Triazole Product | CAM-B3LYP/6-31+G(d) | 476 |

Conclusion and Future Perspectives

Current Challenges and Opportunities in 3-Ethynylanisole Chemistry

While this compound is a valuable reagent, its application is not without challenges. A primary hurdle lies in achieving regioselectivity in certain reactions. The presence of multiple reaction sites—the terminal alkyne, the aromatic ring, and the methoxy (B1213986) group—can lead to a mixture of products, thereby lowering the yield of the desired compound. For instance, in electrophilic additions to the alkyne, the electronics of the methoxy group can influence the regiochemical outcome.

Another challenge is the potential for catalyst poisoning. The oxygen atom of the methoxy group can coordinate to metal catalysts, which can sometimes deactivate them or alter their catalytic activity. This is a known issue in the polymerization of other functionalized phenylacetylenes, such as 3-ethynylphenol, where the hydroxy group can interfere with the catalyst's performance.

Despite these challenges, significant opportunities exist. The dual reactivity of the alkyne and the aromatic ring opens doors for tandem or cascade reactions, allowing for the rapid construction of complex molecular architectures from a relatively simple starting material. The methoxy group, while a potential hindrance, can also be a tool for directing reactions to specific positions on the aromatic ring (ortho, para-directing) or can be a precursor for a hydroxyl group, which can then be used for further functionalization.

The development of new catalytic systems is a key opportunity to overcome the existing challenges. For example, catalysts with tailored ligand spheres can enhance regioselectivity and resist deactivation by the methoxy group.

Emerging Research Directions for Enhanced Reactivity and Applications

The future of this compound chemistry is bright, with several exciting research directions emerging. One of the most promising areas is its use in the synthesis of novel bioactive compounds. While there is a wealth of research on bioactive indole (B1671886) and thiophene (B33073) derivatives, the potential of this compound-derived structures is an area ripe for exploration. nih.govsigmaaldrich.com The structural motif of a substituted phenylacetylene (B144264) is found in various pharmacologically active molecules, and this compound provides a ready starting point for the synthesis of new drug candidates. For instance, derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have shown promise as selective Raf inhibitors for cancer therapy. mdpi.com

Another burgeoning field is the application of this compound in materials science. The ethynyl (B1212043) group is a prime candidate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to synthesize polymers and other macromolecules with well-defined structures. mdpi.com This opens up possibilities for creating novel materials with tailored electronic and optical properties. For example, polymers containing ethynylene and ethynylene-thiophene units have been investigated for their potential in organic solar cells. mdpi.com The synthesis of polymers from acetylenic monomers can lead to materials with interesting properties like aggregation-induced emission and chemosensing capabilities. scilit.com

The development of advanced catalytic systems is also a major research thrust. This includes the design of catalysts for the polymerization of functionalized acetylenes and the use of C-H activation strategies to directly functionalize the aromatic ring of this compound. mdpi.comrsc.org

Prospects for Sustainable Synthesis and Catalysis Utilizing this compound

In line with the growing emphasis on green chemistry, a significant future direction is the development of sustainable methods for the synthesis and application of this compound. This involves several key aspects:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Cascade reactions initiated by the functionalization of this compound are a prime example of this principle in action. mdpi.com

Use of Greener Solvents and Catalysts: There is a strong push to replace hazardous organic solvents with more environmentally friendly alternatives like water or bio-derived solvents. frontiersin.org Furthermore, the development of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, is crucial for reducing waste and improving the economic viability of processes. mdpi.com The use of biocatalysts, like enzymes, also presents a promising avenue for green synthesis. chemijournal.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

The principles of green chemistry are being applied to the synthesis of a wide range of heterocyclic compounds, and these methodologies can be readily adapted for reactions involving this compound. rasayanjournal.co.inresearchgate.net For example, the use of recyclable copper-on-carbon catalysts for azide-alkyne cycloadditions in water is a sustainable approach to creating triazoles. frontiersin.org

The table below summarizes some of the sustainable approaches applicable to the chemistry of this compound.

| Sustainable Approach | Description | Potential Application with this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. | Synthesis of heterocyclic derivatives from this compound. | mdpi.com |

| Recyclable Catalysts | Catalysts that can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. | Sonogashira coupling, click chemistry (CuAAC), and A3 coupling reactions. | mdpi.com |

| Use of Green Solvents | Employing environmentally benign solvents such as water, ethanol, or ionic liquids. | Copper-catalyzed azide-alkyne cycloaddition in water. | frontiersin.org |

| Biocatalysis | The use of enzymes or whole microorganisms to catalyze chemical reactions under mild conditions. | Enantioselective transformations of this compound derivatives. | chemijournal.com |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent, often using grinding or mechanochemical methods. | Synthesis of chalcone-like structures or other condensation products. | chemijournal.com |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Ethynylanisole, and how can purity (>96%) be validated?

Answer: this compound is synthesized via Sonogashira coupling or alkyne metathesis, with copper(I) chloride in DMSO as a common catalyst . Key variables include reaction time, temperature, and stoichiometry. To validate purity (>96%), use:

Q. How does this compound interact with gold clusters, and what analytical methods characterize these interactions?

Answer: this compound acts as a ligand in Au(C≡CR) clusters, forming π-Au-π bonds. Use:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and fume hoods due to its irritant properties .

- Storage: Inert atmosphere (N or Ar) to prevent alkyne oxidation.

- Waste Disposal: Follow WGK regulations (German water hazard class) for organic solvents .

Advanced Research Questions

Q. How do substituent effects (e.g., methoxy vs. phenyl groups) on this compound influence photoluminescence in gold clusters?

Answer: The R-group alters steric and electronic environments:

- Steric Effects: Bulky groups (e.g., phenyl) reduce non-radiative decay, enhancing quantum yield .

- Electronic Effects: Electron-donating groups (e.g., methoxy) stabilize Au(I)-alkynyl bonds, as shown by H NMR chemical shifts .

Methodology: Compare Au(C≡CR) clusters with varying R-groups using time-resolved fluorescence spectroscopy and DFT calculations .

Q. Why does irradiation reverse regioselectivity in this compound-mediated C–C bond formation?

Answer: Photochemical activation induces ligand-to-metal charge transfer (LMCT), altering reaction pathways:

Q. How can contradictions in reported yields for this compound reactions be resolved?

Answer: Contradictions arise from:

Q. What advanced techniques optimize the synthesis of 1,3-butadiynes from this compound?

Answer:

Q. How does this compound’s fluorescence respond to biomolecular interactions, and how is this quantified?

Answer:

- Fluorescence Quenching: Titrate with biomolecules (e.g., proteins) and measure emission at λ = 350 nm .

- Stern-Volmer Analysis: Calculate binding constants (K) to assess interaction strength .

Controls: Use reference compounds (e.g., ethynylbenzene) to isolate methoxy group effects .

Methodological Guidelines

- Data Presentation: Include raw data tables in appendices and processed data (e.g., standard deviation error bars) in the main text .

- Statistical Validation: Apply t-tests or ANOVA to confirm significance in photoluminescence quantum yields .

- Contradiction Analysis: Use iterative qualitative frameworks to dissect experimental vs. theoretical discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro